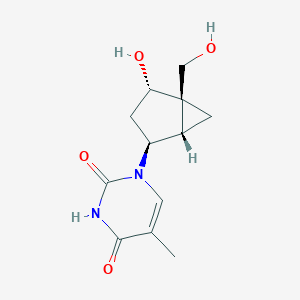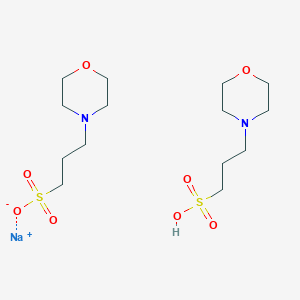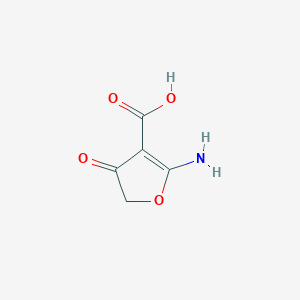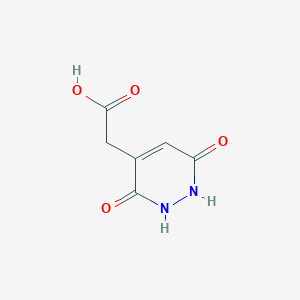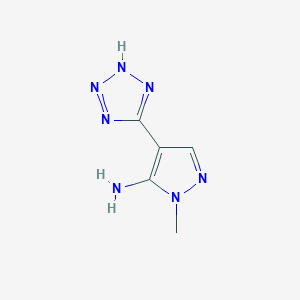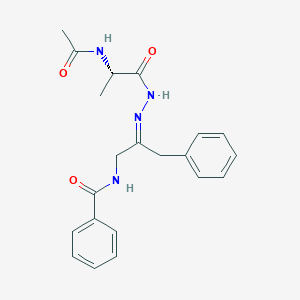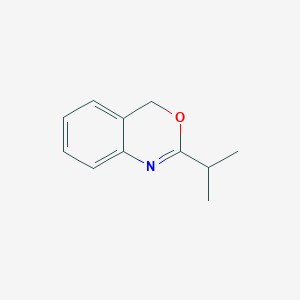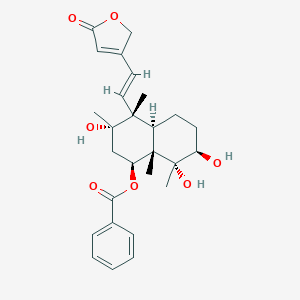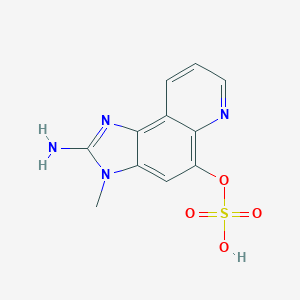
2-Amino-3-methylimidazo(4,5-f)-quinoline 5-sulfate ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-methylimidazo(4,5-f)-quinoline 5-sulfate ester (IQ-5S) is a synthetic compound that belongs to the family of heterocyclic aromatic amines (HAAs). It is formed during the cooking of protein-rich foods at high temperatures, such as grilling, frying, and barbecuing. IQ-5S has been identified as a potent mutagen and carcinogen, capable of inducing DNA damage and promoting the development of various cancers, including colon, breast, and prostate cancer.
Mecanismo De Acción
2-Amino-3-methylimidazo(4,5-f)-quinoline 5-sulfate ester exerts its mutagenic and carcinogenic effects by forming DNA adducts, which are covalent bonds between the compound and the DNA molecule. These adducts can disrupt the normal structure and function of DNA, leading to mutations and chromosomal aberrations. 2-Amino-3-methylimidazo(4,5-f)-quinoline 5-sulfate ester has also been shown to interfere with DNA repair mechanisms, further increasing the risk of cancer development.
Efectos Bioquímicos Y Fisiológicos
In addition to its genotoxic effects, 2-Amino-3-methylimidazo(4,5-f)-quinoline 5-sulfate ester has been shown to induce oxidative stress, inflammation, and apoptosis in various cell types. It can also affect the expression of genes involved in cell cycle regulation, signal transduction, and DNA repair. These biochemical and physiological effects may contribute to the development and progression of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Amino-3-methylimidazo(4,5-f)-quinoline 5-sulfate ester is a well-characterized compound that can be easily synthesized and purified. Its mutagenic and carcinogenic properties make it a useful tool for investigating the mechanisms of DNA damage and repair, as well as for developing new cancer therapies and chemopreventive agents. However, its toxicity and potential health hazards must be carefully considered when working with this compound, and appropriate safety measures should be taken to minimize exposure.
Direcciones Futuras
1. Investigating the role of 2-Amino-3-methylimidazo(4,5-f)-quinoline 5-sulfate ester in the development of specific types of cancer, such as colon, breast, and prostate cancer.
2. Developing new cancer therapies and chemopreventive agents based on the mechanisms of 2-Amino-3-methylimidazo(4,5-f)-quinoline 5-sulfate ester-induced DNA damage and repair.
3. Studying the effects of 2-Amino-3-methylimidazo(4,5-f)-quinoline 5-sulfate ester on different cell types and tissues, including its potential neurotoxicity and reproductive toxicity.
4. Exploring the interactions between 2-Amino-3-methylimidazo(4,5-f)-quinoline 5-sulfate ester and other dietary and environmental factors that may affect its mutagenic and carcinogenic properties.
5. Developing new methods for detecting and quantifying 2-Amino-3-methylimidazo(4,5-f)-quinoline 5-sulfate ester in food and biological samples, and assessing the exposure levels of the general population.
In conclusion, 2-Amino-3-methylimidazo(4,5-f)-quinoline 5-sulfate ester is a potent mutagen and carcinogen that has been extensively studied in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the health risks associated with 2-Amino-3-methylimidazo(4,5-f)-quinoline 5-sulfate ester exposure and to develop effective strategies for minimizing its impact on human health.
Métodos De Síntesis
2-Amino-3-methylimidazo(4,5-f)-quinoline 5-sulfate ester can be synthesized through a multistep process involving the reaction of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) with sulfuric acid and various esterifying agents. The final product is a white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
2-Amino-3-methylimidazo(4,5-f)-quinoline 5-sulfate ester has been extensively studied in various scientific fields, including toxicology, biochemistry, and cancer research. Its mutagenic and carcinogenic properties have been well documented, and it is considered a valuable tool for investigating the mechanisms of DNA damage and repair. 2-Amino-3-methylimidazo(4,5-f)-quinoline 5-sulfate ester has also been used as a model compound for developing new cancer therapies and chemopreventive agents.
Propiedades
Número CAS |
122719-40-8 |
|---|---|
Nombre del producto |
2-Amino-3-methylimidazo(4,5-f)-quinoline 5-sulfate ester |
Fórmula molecular |
C11H10N4O4S |
Peso molecular |
294.29 g/mol |
Nombre IUPAC |
(2-amino-3-methylimidazo[4,5-f]quinolin-5-yl) hydrogen sulfate |
InChI |
InChI=1S/C11H10N4O4S/c1-15-7-5-8(19-20(16,17)18)10-6(3-2-4-13-10)9(7)14-11(15)12/h2-5H,1H3,(H2,12,14)(H,16,17,18) |
Clave InChI |
IJCMXQZLJSQAGV-UHFFFAOYSA-N |
SMILES |
CN1C2=CC(=C3C(=C2N=C1N)C=CC=N3)OS(=O)(=O)O |
SMILES canónico |
CN1C2=CC(=C3C(=C2N=C1N)C=CC=N3)OS(=O)(=O)O |
Otros números CAS |
122719-40-8 |
Sinónimos |
2-amino-3-methylimidazo(4,5-f)-quinoline 5-sulfate ester 5-OH-Iq sulfate este |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



